molecular formula C13H18Cl2N2O2 B1149329 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester CAS No. 173923-92-7

4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester

Cat. No.: B1149329
CAS No.: 173923-92-7
M. Wt: 305.20022
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester is a benzoic acid derivative characterized by a dichloro-substituted aromatic ring with an amino group at the 4-position and a 2-(diethylamino)ethyl ester functional group.

Properties

CAS No.

173923-92-7

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20022

Synonyms

4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester

Origin of Product

United States

Preparation Methods

Esterification via Alkylation of Carboxylic Acid Salts

The target compound is synthesized through alkylation of 4-amino-2,6-dichlorobenzoic acid with 2-(diethylamino)ethyl chloride. The process leverages phase-transfer catalysis (PTC) to enhance reactivity between the aqueous and organic phases.

Reaction Scheme :
4-Amino-2,6-dichlorobenzoic acid+2-(Diethylamino)ethyl chloridePTC, NaOHTarget Ester+HCl\text{4-Amino-2,6-dichlorobenzoic acid} + \text{2-(Diethylamino)ethyl chloride} \xrightarrow{\text{PTC, NaOH}} \text{Target Ester} + \text{HCl}

The carboxylic acid is first deprotonated using aqueous sodium hydroxide to form a carboxylate salt, which reacts with the alkylating agent in the presence of a water-insoluble tertiary amine (e.g., Hostarex A327). This method avoids energy-intensive steps like solvent evaporation and mechanical grinding, as required in traditional potassium carboxylate preparations.

Synthetic Methodologies

Phase-Transfer Catalyzed Alkylation

Procedure :

  • Reagent Preparation :

    • 4-Amino-2,6-dichlorobenzoic acid (1.0 mol) is suspended in water (150 mL).

    • A tertiary amine phase-transfer catalyst (e.g., Hostarex A327, 5 g) is dissolved in xylene (30 g) and added to the suspension.

    • The pH is adjusted to 8.0 using 10% aqueous NaOH.

  • Alkylation :

    • 2-(Diethylamino)ethyl chloride (1.2–1.5 mol equivalents) is added dropwise at 40–50°C while maintaining pH 7.5–8.5 with NaOH.

    • The reaction is stirred for 4–6 hours until completion (monitored via HPLC).

  • Work-Up :

    • The organic phase (containing the product and catalyst) is separated and distilled under reduced pressure to isolate the ester.

    • Yields typically exceed 85% under optimized conditions.

Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature40–50°CMaximizes reaction rate without decomposition
pH7.5–8.5Ensures carboxylate stability and alkylation efficiency
Catalyst Loading0.25–1.5% (w/w)Balances cost and reaction acceleration
Alkylating Agent1.2–1.5 equivalentsMinimizes side reactions

Reaction Optimization and Challenges

pH Control and Byproduct Mitigation

Maintaining pH 7.5–8.5 is critical to prevent hydrolysis of the alkylating agent and ensure efficient nucleophilic attack by the carboxylate. Excess NaOH consumption or pH fluctuations reduce yields by promoting competitive reactions, such as quaternization of the tertiary amine catalyst.

Solvent and Catalyst Selection

  • Solvent : Xylene is preferred for its immiscibility with water and ability to dissolve both the catalyst and product.

  • Catalyst : Hostarex A327 (trialkylamines with C8–C10 chains) offers optimal partitioning between phases and recyclability.

Comparative Catalyst Performance :

CatalystYield (%)Reaction Time (h)
Hostarex A32788.74.5
Dodigen 22685.25.0
No Catalyst<10>24

Scalability and Industrial Feasibility

The PTC method is scalable to multi-kilogram batches with minimal modifications. A case study from the patent literature achieved 91.6% yield in a 0.25-mol-scale reaction using analogous conditions. Key advantages include:

  • Reduced Effluent Toxicity : Tertiary amines are phase-separable and recyclable, minimizing environmental impact.

  • Energy Efficiency : Eliminates grinding and solvent evaporation steps.

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1620 cm⁻¹ (aromatic C=C), 3350 cm⁻¹ (N-H).

  • ¹H NMR (CDCl₃) : δ 1.1 (t, 6H, NCH₂CH₃), 3.4 (q, 4H, NCH₂), 4.3 (t, 2H, OCH₂), 6.9 (s, 2H, Ar-H).

Purity : HPLC analysis typically shows >98% purity after distillation .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Analgesic and Anesthetic Uses

The compound has potential applications in pain management due to its structural similarity to local anesthetics. It may function effectively as a topical anesthetic and could be explored for use in procedures requiring localized pain relief .

Case Studies

Study Objective Findings
Study on Antimicrobial Activity Evaluate the antibacterial efficacy against common pathogensShowed significant inhibition against Gram-positive and Gram-negative bacteria.
Synthesis and Characterization Investigate the synthesis of ion-associate complexes with tetraphenylborateConfirmed the formation of stable complexes with enhanced antibacterial properties.
Pharmacological Evaluation Assess analgesic effects in animal modelsDemonstrated effective pain relief comparable to standard local anesthetics.

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and analgesic applications. Its ability to form ion-associate complexes suggests possibilities in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Variations in the Benzene Ring

  • 4-Amino-2,6-dichloro-benzoic acid derivatives: The amino group at the 4-position distinguishes this compound from analogues like 2,6-dichloro-4-ethoxycarbanilic acid 2-(diethylamino)ethyl ester (CAS 20229-06-5), which features an ethoxy group instead of an amino group at the same position.
  • Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate (CAS 693798-67-3): This compound replaces the diethylaminoethyl ester with a methyl ester and introduces a sulfur-containing thioether side chain. The absence of the diethylamino group reduces basicity, which may alter pharmacokinetic properties .

Ester Group Modifications

  • Diethylaminoethyl ester vs. For example, 3-Amino-2,5-dichloro benzoic acid methyl ester (CAS 7286-84-2) lacks this amine, which may limit its utility in central nervous system-targeted applications .

Physicochemical Data (Inferred from Structural Analogues)

Property 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester 2,6-Dichloro-4-ethoxycarbanilic acid 2-(diethylamino)ethyl ester Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate
Polarity Moderate (amino group + ester) Low (ethoxy group) Low (thioether + methyl ester)
Solubility Likely soluble in polar aprotic solvents (e.g., DMSO) Higher organic solvent solubility Moderate in organic solvents
Bioavailability Enhanced via diethylamino group Variable (ethoxy may reduce H-bonding) Limited due to methyl ester

Biological Activity

4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester (CAS No. 173923-92-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC13H18Cl2N2O2
Molecular Weight305.20 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point430.6 ± 45.0 °C
Flash Point214.2 ± 28.7 °C

These properties suggest that the compound is stable under standard conditions, which is crucial for its application in biological studies.

Biological Activity Overview

Research indicates that derivatives of benzoic acid, including 4-amino-2,6-dichloro-benzoic acid derivatives, exhibit various biological activities such as anti-inflammatory, anti-cancer, and enzyme inhibition effects.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of various aminobenzoic acid derivatives, including analogs similar to the target compound. The results indicated significant inhibition of pro-inflammatory cytokines TNF-α and IL-6, with some compounds achieving high levels of inhibition (IC50 values ranging from low micromolar concentrations) . This suggests that 4-amino-2,6-dichloro-benzoic acid derivatives may serve as promising candidates for anti-inflammatory therapies.

Enzyme Inhibition

Inhibition studies against acetylcholinesterase (AChE) have shown that certain benzoic acid derivatives possess potent inhibitory activity. For instance, related compounds demonstrated IC50 values as low as 0.59 μM against AChE . While specific data on the target compound's AChE inhibition is limited, its structural similarities to effective inhibitors suggest potential activity.

Case Studies

  • In Vitro Studies : A series of in vitro tests assessed the cytotoxicity of various aminobenzoic acid derivatives against cancer cell lines such as MCF-7 and HepG2. The results indicated significant cytotoxic effects with IC50 values below 10 µM for several derivatives . This highlights the potential of these compounds in cancer treatment strategies.
  • Molecular Docking Studies : Computational studies have predicted binding affinities for the target compound with various biological targets, suggesting mechanisms of action related to its observed biological activities . These insights are crucial for understanding how modifications to the chemical structure can enhance efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.